molecular formula C10H10BrNO2 B040351 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene CAS No. 120427-94-3

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene

Cat. No. B040351
M. Wt: 256.1 g/mol
InChI Key: FCPRCFFVLWHIBS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is a chemical compound that has been studied for various applications in chemistry. Its structure and properties are of interest due to their potential in different chemical reactions and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, involves the Wittig-Horner reaction, which is a method used for forming carbon-carbon double bonds (Liang Zuo-qi, 2015). This method might be applicable for synthesizing 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene as well.

Molecular Structure Analysis

The molecular structure of similar compounds like 2-Bromo-1-(3-nitrophenyl)ethanone reveals that the nitro and ethanone groups lie close to the plane of the benzene ring, showing slight dihedral angles (J. Jasinski et al., 2010). These structural details can be crucial in understanding the reactivity of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene.

Chemical Reactions and Properties

In compounds such as (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, the presence of bromo and nitro groups influences their reactivity and interaction in crystal structures, as evidenced by short intermolecular Br⋯O contacts (Bailin Li, 2009). This information is relevant for understanding the chemical behavior of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene in reactions.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For instance, the crystalline structure and stability are affected by various intermolecular interactions, as seen in the case of 2-Bromo-1-(3-nitrophenyl)ethanone (J. Jasinski et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene can be inferred from related compounds. For example, the presence of bromo and nitro groups in compounds like (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene affects their reactivity, particularly in forming intermolecular interactions and in participating in chemical reactions (Bailin Li, 2009).

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Hou et al. (2019) described an indium(0)-metal-mediated efficient synthesis of benzylic hydroperoxides, demonstrating the hydroperoxidation-Michael addition of (E)-1-(bromomethyl)-2-(2-nitrovinyl)benzene, highlighting its utility in organic synthesis (Hou et al., 2019).
  • Bovonsombat & Mcnelis (1993) discussed the ring halogenations of polyalkylbenzenes, including the use of 1-bromo-2,5-pyrrolidinedione with catalytic quantities of p-toluenesulfonic acid, relevant to the synthesis of brominated benzene derivatives (Bovonsombat & Mcnelis, 1993).
  • Zuo-qi (2015) reported the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally related to 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, demonstrating potential in fluorescence applications (Zuo-qi, 2015).
  • Joshi, Suresh, & Adimurthy (2013) presented a KHSO4-catalyzed synthesis of benzene derivatives under solvent-free conditions, which may be applicable to similar structures like 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene (Joshi, Suresh, & Adimurthy, 2013).

Biological and Material Applications

  • Kuwahara, Tanabe, & Asano (2017) studied the defensive allomones of certain millipedes, where compounds like (2-nitrovinyl)benzenes, structurally related to 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, were found to change in composition during the life cycle of the species (Kuwahara, Tanabe, & Asano, 2017).
  • Hurtado et al. (2013) explored the synthesis and use of benzene ligands, like 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, as complexing agents for nickel determination in voltammetry, demonstrating its potential in analytical chemistry (Hurtado et al., 2013).

Kinetics and Reaction Mechanisms

  • Sarathi, Gnanasekaran, & Shunmugasundaram (2008) researched the kinetics of reactions involving benzenethiol and 1-(2-nitrovinyl)benzene in the presence of triethylamine, providing insights into the behavior of similar compounds in chemical reactions (Sarathi, Gnanasekaran, & Shunmugasundaram, 2008).
  • Chachkov & Martín (1990) studied the elimination kinetics of (2-bromoethyl)benzene, a compound structurally similar to 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene, revealing insights into the reaction mechanisms and influences of adjacent groups (Chachkov & Martín, 1990).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This could involve potential applications of the compound, areas for further research, and its role in scientific or industrial developments.


For a specific compound like “1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene”, you would need to look up these details in scientific literature or databases. Please consult a professional if you’re working with this compound in a lab or industrial setting. Safety should always be your first priority.


properties

IUPAC Name

1-(2-bromoethyl)-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPRCFFVLWHIBS-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CCBr)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene

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